(2S,5R)-5-ethyl-2-methylpiperidine (2S,5R)-5-ethyl-2-methylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17875819
InChI: InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3/t7-,8+/m0/s1
SMILES:
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol

(2S,5R)-5-ethyl-2-methylpiperidine

CAS No.:

Cat. No.: VC17875819

Molecular Formula: C8H17N

Molecular Weight: 127.23 g/mol

* For research use only. Not for human or veterinary use.

(2S,5R)-5-ethyl-2-methylpiperidine -

Specification

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
IUPAC Name (2S,5R)-5-ethyl-2-methylpiperidine
Standard InChI InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3/t7-,8+/m0/s1
Standard InChI Key XOFNHZHCGBPVGJ-JGVFFNPUSA-N
Isomeric SMILES CC[C@@H]1CC[C@@H](NC1)C
Canonical SMILES CCC1CCC(NC1)C

Introduction

Structural Characteristics and Molecular Identity

Molecular Configuration

(2S,5R)-5-Ethyl-2-methylpiperidine features a six-membered piperidine ring with two stereogenic centers at positions 2 and 5. The ethyl group (-CH₂CH₃) and methyl group (-CH₃) are positioned at carbons 5 and 2, respectively, in the (S) and (R) configurations. This stereochemistry is critical for its interactions in chiral environments, such as enzyme-binding sites.

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC₈H₁₇N
Molecular Weight127.23 g/mol
IUPAC Name(2S,5R)-5-ethyl-2-methylpiperidine
Canonical SMILESCCC1CCC(NC1)C
Isomeric SMILESCC[C@@H]1CCC@@HC
InChIKeyXOFNHZHCGBPVGJ-JGVFFNPUSA-N

The compound’s isomeric SMILES notation explicitly denotes the stereochemistry, with the ethyl group in the 5R position and the methyl group in the 2S position.

Synthesis Methods

Stereoselective Alkylation

The synthesis of (2S,5R)-5-ethyl-2-methylpiperidine likely involves stereoselective alkylation strategies. A common approach for chiral piperidines includes:

  • Ring Formation: Cyclization of appropriately substituted amines or imines.

  • Chiral Auxiliaries: Use of chiral catalysts or resolving agents to enforce the (2S,5R) configuration.

  • Protection-Deprotection: Temporary protection of reactive groups (e.g., amines) to direct regioselective alkylation.

For example, tert-butyl piperazine carboxylates (as in and) are synthesized using tert-butyl chloroformate under basic conditions, suggesting analogous methods could apply to piperidine systems.

Industrial-Scale Production

Flow microreactor systems, noted in, offer advantages for scalable synthesis by enhancing reaction control and yield. Such systems minimize side reactions, critical for maintaining stereochemical purity in chiral compounds like (2S,5R)-5-ethyl-2-methylpiperidine.

Chemical Properties and Reactivity

Nucleophilic and Basic Behavior

The piperidine nitrogen’s lone pair makes the compound a weak base (pKa ~11), capable of forming salts with acids. Protonation at the nitrogen enhances solubility in aqueous media, a property exploited in pharmaceutical formulations .

Derivatization Reactions

(2S,5R)-5-Ethyl-2-methylpiperidine undergoes reactions typical of secondary amines:

  • Acylation: Formation of amides with acyl chlorides or anhydrides.

  • Alkylation: Further alkylation to produce quaternary ammonium salts.

  • Oxidation: Conversion to N-oxides under mild oxidizing conditions.

These reactions enable the compound to serve as a scaffold for more complex molecules, such as the imidazole- and pyrimidine-containing derivatives described in .

Biological Activity and Applications

Enzyme Inhibition

The compound’s stereochemistry suggests potential as a chiral ligand or enzyme inhibitor. For instance, trans-(3R,5R)-piperidine carboxamides (as in ) exhibit affinity for biological targets, implying similar applications for this derivative .

Physicochemical Properties

Table 2: Physical Properties (Extrapolated)

PropertyValueSource
Density~0.9 g/cm³ (estimated)
Boiling Point~180–190°C (estimated)
SolubilityMiscible in organic solvents

Exact data remain unreported, but the compound’s hydrophobic alkyl groups suggest limited aqueous solubility and preferential solubility in nonpolar solvents.

Analytical and Industrial Considerations

Quality Control

Chiral purity is assessed via chiral HPLC or capillary electrophoresis. Residual solvents and byproducts are monitored using gas chromatography (GC) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator